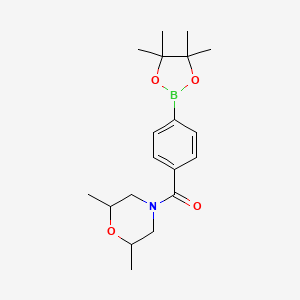
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone: is a complex organic compound that features a boronic ester group and a morpholino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone typically involves the reaction of 4-bromo-phenylboronic acid pinacol ester with 2,6-dimethylmorpholine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
- Acts as a precursor for the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Used in the development of boron-containing compounds for boron neutron capture therapy (BNCT).
Medicine:
- Potential applications in the design of enzyme inhibitors.
- Explored for its role in the synthesis of pharmaceuticals with improved bioavailability.
Industry:
- Utilized in the production of advanced materials, including polymers and nanomaterials.
- Employed in the development of sensors and diagnostic tools.
作用機序
The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the morpholino moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenyl and morpholino groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the phenyl and morpholino groups.
Uniqueness:
特性
分子式 |
C19H28BNO4 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC名 |
(2,6-dimethylmorpholin-4-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C19H28BNO4/c1-13-11-21(12-14(2)23-13)17(22)15-7-9-16(10-8-15)20-24-18(3,4)19(5,6)25-20/h7-10,13-14H,11-12H2,1-6H3 |
InChIキー |
UGNPEZDQOQYCQH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CC(OC(C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















